3,3-Difluoro-1-phenylpropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3,3-difluoro-1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c10-9(11)6-8(12)7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHHHTCFMJLSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-68-5 | |
| Record name | 3,3-difluoro-1-phenylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3-Difluoro-1-phenylpropan-1-one.
Reduction: The ketone group in 3,3-Difluoro-1-phenylpropan-1-one is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group in 3,3-difluoro-1-phenylpropan-1-amine hydrochloride acts as a nucleophile, enabling reactions with electrophilic centers such as alkyl halides or carbonyl compounds. The fluorine atoms at the β-position (third carbon) influence reactivity through steric and electronic effects:
-
Steric hindrance : The bulky fluorine atoms may slow nucleophilic attack.
-
Electronic effects : Fluorine’s electronegativity stabilizes adjacent bonds, potentially altering reaction rates.
| Reaction Type | Key Features | Conditions |
|---|---|---|
| Nucleophilic Substitution | Amine acts as nucleophile (e.g., alkylation) | Solvent-dependent, controlled temperature |
Influence of Fluorine Substituents
The fluorine atoms enhance the compound’s stability and lipophilicity, which are critical for pharmaceutical applications. Their presence also reduces basicity compared to non-fluorinated amines, potentially moderating reactivity in acidic or protonation-dependent reactions.
Reaction Conditions and Analytical Techniques
Synthesis and reaction optimization require precise control of temperature and pressure to ensure high yields. Analytical methods like NMR spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of reaction products. For example, in decarboxylative aldol reactions involving difluoro-β-keto esters (structurally related compounds), solvents like DMSO/NMP and additives such as NaCl are used to facilitate reactions .
Scientific Research Applications
Chemistry
3,3-Difluoro-1-phenylpropan-1-amine hydrochloride serves as a valuable building block in organic synthesis. It can be utilized to construct more complex molecules, making it essential for the development of new pharmaceuticals and materials.
Biology
In biological research, this compound is studied for its interactions with various biomolecules. Its potential effects on neurotransmitter systems are of particular interest, as it may influence mood regulation through serotonin uptake inhibition.
Medicine
The compound is being explored for its therapeutic potential in treating neurological disorders. Preliminary studies indicate that it may exhibit antidepressant and anxiolytic properties by modulating neurotransmitter activity.
Antidepressant Effects
Research has shown that fluorinated compounds can significantly enhance antidepressant activity by increasing binding affinity for serotonin transporters. A study demonstrated that related compounds with fluorinated groups exhibited increased serotonin uptake inhibition compared to their non-fluorinated counterparts.
Anxiolytic Properties
Preliminary research suggests that this compound may have anxiolytic effects by modulating GABAergic transmission. In vivo studies using animal models have indicated behavioral changes consistent with anxiolytic effects when treated with related fluorinated compounds.
Antimicrobial Activity
Recent studies indicated that this compound exhibits antimicrobial properties against multidrug-resistant strains such as Serratia marcescens. Key findings include:
- Inhibition of biofilm formation by 48% at a concentration of 50 μg/mL.
- Enhanced sensitivity to antibiotics when used in combination therapy.
These findings suggest the potential for this compound as an adjunctive treatment to restore antibiotic efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Findings :
- Trifluoro vs.
- Aromatic vs. Heteroaromatic : Replacement of phenyl with thiophene introduces sulfur-based electronics, which could influence solubility and metabolic pathways .
Halogen-Substituted Propane-Amine Derivatives
Table 2: Halogen Substitution Impact
Key Findings :
- Chlorine vs.
- Chirality : The (1R)-configured 3,4-dichlorophenyl compound introduces stereochemical complexity, which may influence enantioselective biological activity .
Impact of Fluorine Positioning on Physicochemical Properties
- Lipophilicity: The 3,3-difluoro substitution on propane increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability: Fluorine’s electronegativity may reduce oxidative metabolism at the propane chain, extending half-life relative to chlorinated or non-halogenated analogs .
Biological Activity
3,3-Difluoro-1-phenylpropan-1-amine hydrochloride is a synthetic compound notable for its unique chemical structure, characterized by the presence of two fluorine atoms. These fluorine substituents significantly influence the compound's biological activity and chemical reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The molecular formula for this compound is C10H12ClF2N. The presence of fluorine enhances the lipophilicity and stability of the compound, making it a valuable intermediate in pharmaceutical synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClF2N |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in water |
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The compound can modulate the activity of neurotransmitter systems and has been studied for its potential effects on serotonin uptake inhibition, which is crucial for mood regulation and other physiological processes .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown efficacy against Serratia marcescens, a bacterium associated with significant morbidity due to its multidrug-resistant strains. The compound inhibited biofilm formation and reduced virulence factors such as protease and hemolysin production .
Key Findings:
- Inhibition of biofilm formation by 48% at a concentration of 50 μg/mL.
- Enhanced sensitivity to antibiotics (e.g., ofloxacin) when used in combination therapy.
These findings suggest that this compound could serve as an adjunctive treatment to restore antibiotic efficacy against resistant strains.
Pharmacological Potential
The compound's structural similarity to other fluorinated amines suggests potential pharmacological applications. Fluorinated compounds often exhibit enhanced potency due to increased metabolic stability and altered binding affinity to biological targets. Research indicates that modifications in the phenyl ring can lead to significant changes in biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Notable Activity |
|---|---|---|
| 3,3-Dichloro-1-phenylpropan-1-amine HCl | C10H12Cl2N | Antimicrobial properties |
| 3,3-Trifluoro-1-phenylpropan-1-amine HCl | C10H12ClF3N | Enhanced CNS activity |
| 3,3-Difluoro-1-(4-methoxyphenyl)propan-1-am | C11H14ClF2N | Potential anti-inflammatory effects |
The presence of fluorine atoms in these compounds often correlates with increased lipophilicity and improved receptor binding characteristics.
Q & A
Q. What are the critical safety protocols for handling 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Always wear nitrile gloves, lab coats, and chemical-resistant goggles. Use fume hoods for weighing or synthesizing the compound to avoid inhalation of airborne particles .
- Waste Disposal: Segregate waste into halogenated organic containers. Collaborate with certified waste management services for incineration or neutralization, as fluorine-containing compounds may generate toxic byproducts (e.g., HF) .
- Spill Management: Neutralize spills with calcium carbonate or sodium bicarbonate, followed by absorption using vermiculite. Avoid water to prevent exothermic reactions .
Q. What synthetic routes are recommended for preparing this compound?
Methodological Answer:
- Friedel-Crafts Acylation: React difluorobenzene with acetyl chloride under AlCl₃ catalysis to form a ketone intermediate. Subsequent reductive amination (e.g., NaBH₄ with NH₄OAc) yields the amine, followed by HCl salt formation .
- Challenges: Fluorine substituents may reduce electrophilicity, requiring elevated temperatures (80–100°C) for acylation. Monitor regioselectivity via HPLC to avoid para-substituted byproducts .
- Purification: Use recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity. Confirm via melting point (mp: 180–185°C) and ¹⁹F NMR (δ: -120 to -125 ppm) .
Q. Which analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (D₂O) shows a triplet for -CH₂F₂ (δ 4.1–4.3 ppm, J = 12 Hz). ¹⁹F NMR confirms two equivalent fluorine atoms (singlet at δ -122 ppm) .
- Mass Spectrometry: ESI-MS (positive mode) exhibits [M+H]⁺ at m/z 204.1. Fragmentation at m/z 186.0 corresponds to loss of HCl .
- HPLC: Use a C18 column (ACN/0.1% TFA gradient) with retention time ~8.2 min. Purity ≥98% is acceptable for pharmacological studies .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects: The -CF₂ group decreases electron density at the β-carbon, reducing SN2 reactivity. Kinetic studies (e.g., with NaN₃ in DMSO) show a 10-fold slower rate compared to non-fluorinated analogs .
- Alternative Pathways: Fluorine stabilizes transition states in elimination reactions. For example, treatment with KOtBu yields 1-phenylpropen-1-amine as the major product (80% yield) .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Root Cause Analysis: Discrepancies often arise from residual moisture (fluorinated intermediates are hygroscopic) or incomplete salt formation. Karl Fischer titration ensures <0.1% water content before HCl addition .
- Optimization: Replace traditional drying agents (MgSO₄) with molecular sieves (3Å) during amination. Yields improve from 60% to 85% under anhydrous conditions .
Q. What strategies are effective for using this compound as a precursor in multi-step syntheses?
Methodological Answer:
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) introduces aromatic diversity at the phenyl ring. Yields range from 70–90% depending on steric hindrance .
- Protection/Deprotection: Protect the amine with Boc anhydride (DMAP, CH₂Cl₂) to prevent side reactions during subsequent steps. Deprotect with TFA/CH₂Cl₂ (1:4 v/v) .
Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?
Methodological Answer:
- In Vitro Assays: Assess metabolic stability using liver microsomes (human/rat). Fluorine substitution typically enhances metabolic resistance, with t₁/₂ > 120 min in CYP3A4-rich systems .
- Plasma Protein Binding: Use equilibrium dialysis (PBS, pH 7.4). Expected binding >90% due to hydrophobic phenyl and fluorinated groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
